molecular formula C22H16N8O14 B13736698 beta-Nicotyrine dipicrate CAS No. 35607-18-2

beta-Nicotyrine dipicrate

Cat. No.: B13736698
CAS No.: 35607-18-2
M. Wt: 616.4 g/mol
InChI Key: HELAHJDQQYICFO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-nicotyrine can be synthesized from nicotine through catalytic dehydrogenation or from tobacco biomass by catalytic pyrolysis . The preparation of beta-nicotyrine dipicrate involves the reaction of beta-nicotyrine with picric acid under controlled conditions to form the dipicrate salt.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale catalytic dehydrogenation of nicotine followed by the reaction with picric acid. The process would require precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Beta-nicotyrine dipicrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are employed.

Major Products:

    Oxidation: Nicotyrine N-oxide.

    Reduction: Nicotine.

    Substitution: Various substituted nicotyrine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Beta-Nicotyrine is a minor alkaloid found in tobacco, known for its unique chemical structure that influences its biological activity. The dipicrate form enhances its solubility and bioavailability, making it an interesting compound for research.

Pharmacological Applications

1. Nicotine Metabolism Modulation
Recent studies have demonstrated that beta-Nicotyrine can slow nicotine metabolism, thereby prolonging its systemic exposure. This property has implications for understanding nicotine addiction and the abuse liability associated with electronic nicotine delivery systems (ENDS) .

2. Discriminative Stimulus Properties
Research indicates that beta-Nicotyrine shares similar binding affinity with nicotine at nicotinic acetylcholine receptors. In animal models, it has been shown to increase the duration of nicotine's discriminative stimulus effects, suggesting potential applications in addiction studies .

Toxicological Studies

1. E-Cigarette Abuse Liability
A study evaluated the impact of beta-Nicotyrine on e-cigarette use, revealing that it may alter the abuse liability of nicotine through its effects on metabolism. This finding is crucial for developing safer vaping products and understanding their health implications .

2. Biotransformation Studies
Investigations into the metabolic fate of beta-Nicotyrine have provided insights into its biotransformation pathways in vivo. Understanding these pathways is essential for assessing the safety and efficacy of compounds derived from tobacco .

Case Studies

Study Objective Findings
Study 1: E-Cigarette Abuse LiabilityTo assess the role of beta-Nicotyrine in nicotine metabolismBeta-Nicotyrine increased the duration of nicotine's effects in rats, indicating potential for addiction .
Study 2: Nicotine DiscriminationTo evaluate discriminative properties of beta-NicotyrineFound to have similar binding properties to nicotine at specific receptors but weakly substituted for it in female rats .

Biological Activity

β-Nicotyrine dipicrate, a derivative of the tobacco alkaloid β-nicotyrine, has garnered attention for its biological activities, particularly in relation to nicotine metabolism and its potential implications in electronic nicotine delivery systems (ENDS). This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological activity.

β-Nicotyrine (β-Nic) is an alkaloid formed through the degradation of nicotine and can be present in ENDS aerosol at concentrations up to 25% of nicotine levels. It exhibits significant pharmacological properties due to its interaction with nicotinic acetylcholine receptors (nAChRs) and its role as an inhibitor of cytochrome P450 enzymes, particularly CYP2A6 and CYP2A13, which are crucial for nicotine metabolism .

The primary mechanism by which β-Nic exerts its biological effects is through the modulation of nicotine metabolism. Research indicates that β-Nic slows down the metabolism of nicotine, leading to prolonged systemic exposure. This effect is particularly relevant in the context of ENDS, where β-Nic can alter the pharmacokinetics of nicotine, potentially increasing its abuse liability .

Binding Affinity and Efficacy

Studies have shown that β-Nic has a binding affinity at the α4β2 nAChR subtype similar to that of nornicotine but with about 50% efficacy compared to nicotine. In behavioral assays, β-Nic demonstrated weak substitution for nicotine in female rats but not in males, indicating possible sex differences in response to this compound .

Case Study: Nicotine Discrimination Paradigm

A significant study utilized a drug-discrimination paradigm involving male and female rats to assess the interoceptive effects of β-Nic. The study found that:

  • Dosing : Rats were administered various doses of β-Nic (0 – 5.0 mg/kg) alongside nicotine (0.2 mg/kg).
  • Results : β-Nic increased the duration of nicotine’s discriminative stimulus effects, especially notable at a 60-minute pretreatment interval.
  • Sex Differences : Female rats exhibited different substitution patterns compared to males, suggesting hormonal or neurobiological influences on drug discrimination .
Parameter Male Rats Female Rats
Binding AffinitySimilarSimilar
EfficacyFullWeak
Duration of EffectsModerateSignificant

Metabolism Studies

Research into the metabolic fate of β-nicotyrine has identified key urinary metabolites such as cis-3'-hydroxycotinine. The proposed metabolic pathway involves autoxidation followed by reduction processes mediated by cytochrome P450 enzymes. This biotransformation pathway highlights the compound's complexity and potential for varied biological effects depending on metabolic context .

Implications for ENDS

Given its ability to inhibit nicotine metabolism, β-nicotyrine may play a critical role in modulating the effects and abuse potential of ENDS products. The increased systemic exposure to nicotine when combined with β-Nic could lead to enhanced subjective effects among users, raising concerns about addiction and dependence .

Properties

CAS No.

35607-18-2

Molecular Formula

C22H16N8O14

Molecular Weight

616.4 g/mol

IUPAC Name

3-(1-methylpyrrol-2-yl)pyridine;2,4,6-trinitrophenol

InChI

InChI=1S/C10H10N2.2C6H3N3O7/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-8H,1H3;2*1-2,10H

InChI Key

HELAHJDQQYICFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2=CN=CC=C2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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